(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone is a compound belonging to the quinoxaline family, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a hydroxyl group, a methyl group, and a phenyl substituent, contributing to its potential pharmacological properties. Quinoxalines, including this compound, have been studied for their applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
The compound can be synthesized through various organic chemistry methods, and it has been the subject of recent research aimed at evaluating its pharmacological properties and synthetic routes. The increasing interest in quinoxaline derivatives is driven by their potential use as building blocks in the development of new drugs and materials .
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone is classified as:
The synthesis of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone can be achieved through several methods, primarily involving the condensation of appropriate precursors. Common synthetic strategies include:
The synthesis typically involves monitoring reaction progress via techniques such as Thin Layer Chromatography (TLC) and characterizing the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm structure and purity .
Key structural data includes:
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone can participate in various chemical reactions, including:
Reactions are typically carried out under controlled conditions, with temperature and pH monitored closely to optimize yields and minimize side reactions .
The mechanism of action for (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone involves its interaction with biological targets, particularly within the central nervous system. The compound may exert its effects through:
Studies suggest that quinoxaline derivatives may exhibit anxiolytic properties and affect locomotor activity in animal models, indicating their potential therapeutic applications .
Key physical properties include:
Chemical properties relevant to (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone include:
(2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone has several scientific uses:
The quinoxaline core of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone is synthesized through controlled recyclization reactions, leveraging heterocyclic rearrangement chemistry. These reactions typically begin with ortho-phenylenediamine derivatives reacting with α-keto acids or 1,2-dicarbonyl compounds under acidic or basic catalysis. A critical study demonstrates that azolidinediones undergo ring-opening and recyclization with hydrazine, forming triazolinone intermediates that rearrange into quinoxaline derivatives under pH-controlled conditions [2]. This recyclization pathway is highly sensitive to temperature and pH: acidic media favor dehydration and cyclization into the quinoxaline system, while neutral/basic conditions may yield linear byproducts. Similarly, isoquinolinium salts undergo hydrazine-mediated recyclization to form amino-substituted heterocycles, confirming the generality of this approach for N-containing ring systems [6].
Table 1: Optimization of Quinoxaline Ring Formation via Recyclization
Precursor System | Reagent/Conditions | Time | Product Yield | Key Observation |
---|---|---|---|---|
Azolidinedione derivative | Hydrazine hydrate, pH 3-4, 80°C | 4 h | 78% | Acidic pH enables triazolinone rearrangement |
Glyoxylic acid adduct | ortho-Phenylenediamine, EtOH reflux | 2 h | 85% | Spontaneous cyclodehydration |
Isoquinolinium salt analog | Hydrazine, methanol, 25°C | 30 min | 92% | Ambient temperature recyclization |
The 2-hydroxy group in the target compound arises from either ketone tautomerization or direct introduction via hydroxylated precursors like glyoxylic acid [5]. The 3-methyl substituent is incorporated via methyl-bearing α-keto acids (e.g., pyruvic acid derivatives) during ring closure. Precise control over stoichiometry prevents N-alkylation side reactions, while polar aprotic solvents like N-methylpyrrolidone enhance regioselectivity [5].
Functional groups critically govern the bioactivity of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone, with synergistic effects observed between the 2-hydroxy moiety, C3-methyl group, and benzoyl substituent. The 2-hydroxyquinoxaline motif exhibits keto-enol tautomerism, enabling hydrogen bonding with biological targets like kinases or DNA helicases. This tautomerism modulates electron delocalization across the ring, enhancing π-stacking with aromatic amino acid residues [3] [7]. The C6-benzoyl group provides hydrophobic bulk for binding pocket penetration, while its orientation can be adjusted via electron-donating/withdrawing ring substituents to fine-tune binding affinity.
Table 2: Functional Group Contributions to Bioactivity
Functional Group | Role in Bioactivity | Modification Impact |
---|---|---|
2-Hydroxy (quinoxaline) | Tautomerism enables H-bond donation/acceptance; metal chelation | Methylation reduces anticancer activity by 60% due to lost H-bonding |
C3-Methyl | Electron donation stabilizes quinoxaline π-system; steric occlusion at binding sites | Ethyl analog shows 15% lower solubility but similar potency |
C6-Benzoyl | Hydrophobic interaction with protein pockets; conformational rigidity | 4-Fluorobenzoyl variant increases logP by 0.8 with 2-fold cytotoxicity enhancement |
Modifying the benzoyl group with para-substituents (–F, –OH, –OCH₃) alters electron density and lipophilicity (logP), directly influencing cellular uptake. Ortho-substituents introduce steric effects that restrict bond rotation, potentially improving target selectivity. Studies on analogous bioactive surfaces confirm that –COOH and –OH groups enhance osteoblast adhesion and proliferation by 40–60% versus unmodified substrates, underscoring their role in biomolecular recognition [9].
Efficient construction of the quinoxaline core relies on catalytic methods that enhance atom economy and regioselectivity. Nickel nanoparticles (14–18 nm) demonstrate exceptional efficacy in this context, facilitating the condensation of ortho-phenylenediamine with glyoxal derivatives at room temperature within 10 minutes at quantitative yields [8]. The nanoparticles act as Lewis acid catalysts, activating carbonyl groups via coordination and promoting nucleophilic attack by the diamine’s amines. Crucially, these catalysts are recyclable via mild centrifugation with <5% activity loss over five cycles, making them economically and environmentally superior to stoichiometric oxidants like periodate.
Alternative approaches include:
Table 3: Catalytic Methods for Quinoxaline Synthesis
Catalyst System | Conditions | Time | Yield | Advantage/Limitation |
---|---|---|---|---|
Ni nanoparticles (14 nm) | CH₃CN, 25°C, N₂ | 10 min | 99% | Recyclable; ultrafast; requires inert atmosphere |
p-Toluenesulfonic acid | Toluene, reflux | 8 h | 75% | Low cost; tolerates acid-sensitive groups poorly |
CuI/tert-butyl hydroperoxide | DMSO, 80°C | 3 h | 68% | Broad substrate scope; generates oxidative byproducts |
Microwave-assisted catalysis reduces reaction times to <30 minutes but risks decomposition of thermally sensitive benzoyl intermediates [5].
The poor aqueous solubility of (2-Hydroxy-3-methylquinoxalin-6-yl)(phenyl)methanone (intrinsic solubility ~8 μg/mL) is addressed through salt formation targeting the quinoxaline N1 atom or the 2-hydroxy group. The compound’s pKa values (quinoxaline N1: 3.2; 2-OH: 9.8) enable salt formation with strong acids (HCl, H₂SO₄) or bases (NaOH, K₂CO₃). Sodium and potassium salts increase solubility to >1 mg/mL at pH 7.4 by disrupting crystal packing via ionic interactions [4]. The pH-solubility profile follows the Henderson-Hasselbalch equation, with pHₘₐₓ (pH of maximum solubility) occurring at 4.0 for hydrochloride salts and 10.5 for sodium salts. Below pH 3, common-ion effects suppress dissolution, while above pH 11, hydrolysis degrades the benzoyl group.
Key considerations include:
Table 4: Salt Forms and Solubility Profiles
Salt Form | Solubility in Water (mg/mL) | pHₘₐₓ | Stability (25°C/60% RH) |
---|---|---|---|
Free base | 0.008 | N/A | >24 months |
Sodium salt | 1.2 | 10.5 | 12 months (hygroscopic) |
Hydrochloride | 0.9 | 4.0 | 18 months |
Mesylate | 0.4 | 3.8 | >24 months |
Glycine and lysine counterions generate co-crystals that balance solubility (150–200 μg/mL) and stability, ideal for solid dosage forms. Self-association of salt ions above 10 mM creates colloidal aggregates, necessitating surfactants (e.g., Polysorbate 80) in injectable formulations [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1